3H-Benzo[c][1,2]oxathiol-3-one

Catalog No.
S13974664
CAS No.
M.F
C7H4O2S
M. Wt
152.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Benzo[c][1,2]oxathiol-3-one

Product Name

3H-Benzo[c][1,2]oxathiol-3-one

IUPAC Name

2,1-benzoxathiol-3-one

Molecular Formula

C7H4O2S

Molecular Weight

152.17 g/mol

InChI

InChI=1S/C7H4O2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H

InChI Key

DKBGBFNIVJPGSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OS2

3H-Benzo[c][1,2]oxathiol-3-one is a heterocyclic compound that contains a fused benzene ring and a five-membered oxathiol ring. This compound is characterized by its distinctive structure, which includes a sulfur atom and an oxygen atom within the ring system. The presence of these heteroatoms contributes to its unique chemical properties and potential biological activities. The compound is part of a broader class of benzoxathioles, which have been recognized for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer activities .

Typical of aromatic compounds and heterocycles. Key reactions include:

  • Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to substitution at the aromatic positions.
  • Nucleophilic Substitution: If suitable leaving groups are present, nucleophiles can replace these groups in the compound.
  • Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to yield thiol or sulfide derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3H-Benzo[c][1,2]oxathiol-3-one exhibits significant biological activities. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Specifically, derivatives of this compound have shown promising results against various cancer cell lines, indicating its potential as a lead compound in drug development .

Mechanism of Action

The biological effects of 3H-Benzo[c][1,2]oxathiol-3-one are often attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

The synthesis of 3H-Benzo[c][1,2]oxathiol-3-one typically involves several steps:

  • Formation of the Oxathiol Ring: Starting materials such as phenolic compounds are reacted with sulfur sources (e.g., thionyl chloride) under controlled conditions.
  • Cyclization: The intermediate compounds undergo cyclization to form the oxathiol ring.
  • Functionalization: Further reactions may introduce substituents on the aromatic ring or modify the oxathiol moiety for enhanced biological activity .

These methods allow for the generation of various derivatives with tailored properties.

3H-Benzo[c][1,2]oxathiol-3-one and its derivatives have several applications:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drugs for treating infections and cancers.
  • Agricultural Chemicals: Some derivatives may serve as fungicides or insecticides due to their antimicrobial properties .
  • Research Tools: Compounds in this class are used in biochemical research to study enzyme inhibition and cellular signaling pathways.

Studies on the interactions of 3H-Benzo[c][1,2]oxathiol-3-one reveal its ability to bind with various proteins and enzymes within biological systems. These interactions often modulate cellular processes such as apoptosis and cell cycle regulation. For instance, certain derivatives have been shown to inhibit specific kinases involved in cancer progression, making them valuable candidates for further investigation in drug development .

Several compounds share structural similarities with 3H-Benzo[c][1,2]oxathiol-3-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
5-Fluoro-3H-benzothiazoleContains nitrogen instead of sulfurExhibits potent antimicrobial activity
4,5-Dichloro-3H-benzothiazoleDichlorinated derivativeEnhanced anticancer properties
6-Hydroxybenzo[d][1,3]oxathiol-2-oneHydroxylated versionImproved solubility and bioavailability
5-Nitro-3H-benzothiazoleNitro group enhances reactivityPotential for increased cytotoxicity

These compounds illustrate the diversity within the benzothiazole and benzoxathiol classes while highlighting the unique features of 3H-Benzo[c][1,2]oxathiol-3-one related to its specific heteroatom composition and biological activity profiles.

Traditional Cyclocondensation Approaches Using o-Sulfobenzoic Acid Precursors

The most established synthetic route for 3H-Benzo[c]oxathiol-3-one involves cyclocondensation of o-sulfobenzoic acid with acetic anhydride under reflux conditions. This exothermic reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on the sulfur atom, followed by intramolecular cyclization to form the cyclic anhydride. Typical conditions involve heating at 120–140°C for 4–6 hours, yielding the product in 70–85% purity after recrystallization.

A critical challenge in this method is steric hindrance caused by the sulfone group’s oxygen atoms, which can redirect reactivity. For instance, reactions with primary amines unexpectedly produce 2-[(aryl amino)-carbonyl] benzene sulfonic acid salts instead of the anticipated sulfonyl benzoic acids. This outcome arises because the amine preferentially attacks the carbonyl carbon rather than the sulfur atom, despite the latter’s higher polarity. Optimizing amine stoichiometry (using ≥2 equivalents) and refluxing in aprotic solvents like dioxane improve salt purity to >90%.

Table 1: Key Reaction Parameters in Traditional Cyclocondensation

ParameterOptimal ConditionYield Improvement
SolventAcetic anhydride85%
Temperature130°C+15%
Amine Equivalents2–390% purity

Novel Nitration-Reduction Pathways for Functionalized Analogs

Functionalization of 3H-Benzo[c]oxathiol-3-one derivatives via nitration-reduction sequences enables access to bioactive analogs. A demonstrated pathway begins with nitrating 6-hydroxy-benzo[d]oxathiol-2-one at the 5-position using 65% HNO₃ in dichloromethane, achieving 75% yield. Subsequent methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) introduces a methoxy group (74% yield), followed by catalytic hydrogenation (10% Pd/C, 20 bar H₂, 50°C) to reduce the nitro group to an amine (93% yield).

This nitro-to-amine conversion is pivotal for synthesizing sulfonamide derivatives. Coupling the amine intermediate with 4-substituted benzenesulfonyl chlorides in pyridine yields sulfonamides with 25–51% efficiency. Electron-withdrawing groups like nitro or iodine on the sulfonamide enhance biological activity by facilitating interactions with enzymatic nucleophiles.

Table 2: Functionalization Steps and Yields

StepReagents/ConditionsYield
NitrationHNO₃ (65%), CH₂Cl₂, 2 h75%
MethylationCH₃I, K₂CO₃, DMF, 24 h74%
HydrogenationPd/C, H₂ (20 bar), 50°C93%
SulfonylationArSO₂Cl, pyridine, reflux25–51%

Large-Scale Production Techniques and Yield Optimization

Industrial-scale synthesis of 3H-Benzo[c]oxathiol-3-one employs continuous-flow reactors to enhance heat dissipation and minimize byproducts. Key optimizations include:

  • Temperature Control: Maintaining 130°C ± 2°C prevents decomposition of the cyclic anhydride.
  • Purification: Distillation under reduced pressure (0.1–0.5 mmHg) isolates the product in >95% purity, while recrystallization from ethanol-water mixtures achieves 98% purity.
  • Amine Salt Formation: Scaling the reaction with primary amines requires excess amine (3 equivalents) and toluene as a high-boiling solvent to facilitate azeotropic water removal, achieving 85% isolated yield of sulfonic acid salts.

For derivatives like N-substituted saccharins, thionyl chloride efficiently dehydrates sulfonate salts to isosaccharins at 60–80°C, yielding 55–70%. However, residual dicyclohexylurea (DCU) from carbodiimide-mediated dehydrations complicates purification, necessitating chromatographic separation.

Green Chemistry Approaches in Anhydride Formation

Recent advances emphasize sustainability in synthesizing 3H-Benzo[c]oxathiol-3-one:

  • Catalytic Hydrogenation: Replacing stoichiometric reductants with Pd/C and H₂ reduces metal waste and improves atom economy (80–93% yield).
  • Solvent Selection: Transitioning from DMF to cyclopentyl methyl ether (CPME) in methylation steps lowers toxicity and enhances recyclability.
  • Microwave Assistance: Preliminary studies show that microwave irradiation (150°C, 30 min) accelerates cyclocondensation, cutting reaction time by 50% while maintaining 80% yield.

Table 3: Green Chemistry Metrics

ParameterTraditional MethodGreen Method
Reaction Time6 hours3 hours
SolventAcetic anhydrideCPME
E-factor*8.23.5

*Environmental factor (kg waste/kg product).

The benzoxathiolone scaffold, specifically 3H-Benzo[c] [1] [2]oxathiol-3-one, represents a fundamental heterocyclic system with significant potential for bioactive compound development [1]. The core structure consists of a benzene ring fused to an oxathiolone moiety, creating a unique framework that allows for diverse substitution patterns to modulate biological activity [2]. Research has demonstrated that modifications to the benzoxathiolone core significantly influence the compound's interaction with biological targets, particularly through alterations in electronic distribution and spatial orientation [3].

Substitution patterns at various positions of the benzoxathiolone ring system have shown distinct effects on bioactivity profiles [4]. Studies examining the relationship between core modifications and biological response have revealed that electron-withdrawing groups at specific positions enhance enzymatic inhibition capabilities, while electron-donating substituents tend to reduce overall potency [5]. The positioning of substituents on the benzene portion of the fused ring system appears to be critical, with certain positions demonstrating greater tolerance for modification without loss of activity [6].

The heteroatomic composition of the oxathiolone ring contributes significantly to the compound's binding characteristics [7]. The sulfur atom within the five-membered ring provides unique electronic properties that facilitate specific interactions with target proteins, while the oxygen atom contributes to hydrogen bonding capabilities [8]. Modifications that alter the electronic nature of these heteroatoms, such as oxidation states or replacement with other heteroatoms, have been shown to dramatically affect biological activity [9].

Table 1: Core Substitution Effects on Bioactivity

Substitution PositionElectron-Withdrawing GroupsElectron-Donating GroupsBioactivity Impact
C-4Enhanced inhibition (2-4 fold)Reduced activity (50-70%)Position critical for binding
C-5Moderate enhancementMaintained activityTolerates diverse substitutions
C-6Significant enhancementVariable effectsKey pharmacophore region
C-7Minimal impactMinimal impactLess critical for activity

Research has established that halogenated derivatives of the benzoxathiolone core demonstrate enhanced biological activity compared to unsubstituted analogs [10]. The introduction of halogen substituents, particularly fluorine and chlorine, at strategic positions has been shown to improve both potency and selectivity [11]. These modifications appear to optimize the compound's interaction with target binding sites through enhanced electrostatic interactions and improved lipophilic properties [12].

The stereochemical considerations of core substitutions play a crucial role in determining biological activity [13]. Studies have indicated that the spatial arrangement of substituents can significantly influence the compound's ability to adopt favorable conformations for target binding [14]. The rigid nature of the fused ring system limits conformational flexibility, making the precise positioning of substituents particularly important for maintaining optimal bioactivity [15].

Role of N-Benzyl Moieties in Receptor Binding Affinity

The incorporation of N-benzyl substituents into benzoxathiolone derivatives has emerged as a critical strategy for enhancing receptor binding affinity [9]. Research has demonstrated that N-benzyl moieties provide essential interactions with receptor binding sites, particularly through π-π stacking interactions and hydrophobic contacts [16]. The benzyl group's aromatic character allows for favorable interactions with aromatic amino acid residues within target proteins, significantly improving binding affinity [17].

Studies examining the structure-activity relationships of N-benzyl substituted benzoxathiolone derivatives have revealed dramatic improvements in receptor binding when compared to compounds lacking this substitution [9]. The presence of the benzyl group appears to provide an optimal balance between hydrophobic interactions and molecular size, allowing the compound to fit effectively within receptor binding cavities [18]. Research has shown that the removal or modification of the N-benzyl group typically results in substantial decreases in binding affinity, often by several orders of magnitude [19].

The electronic properties of the benzyl substituent significantly influence receptor binding characteristics [9]. Electron-withdrawing substituents on the benzyl ring have been shown to enhance binding affinity through improved electrostatic interactions with receptor sites [20]. Conversely, electron-donating groups tend to reduce binding strength, suggesting that the electronic nature of the benzyl moiety is finely tuned for optimal receptor recognition [21].

Table 2: N-Benzyl Substitution Effects on Binding Affinity

Benzyl SubstitutionBinding Affinity (Ki, nM)Fold ImprovementElectronic Effect
4-Fluorobenzyl0.48 ± 0.146500xElectron-withdrawing
4-Chlorobenzyl1.36 ± 0.282300xElectron-withdrawing
4-Methylbenzyl4.05 ± 0.88775xElectron-donating
4-Methoxybenzyl25.9 ± 0.96120xElectron-donating
Unsubstituted>3000BaselineReference

The spatial orientation of the N-benzyl group plays a fundamental role in determining binding efficacy [22]. Molecular modeling studies have indicated that the benzyl moiety must adopt specific conformations to achieve optimal interactions with receptor binding sites [23]. The rotational freedom around the N-benzyl bond allows for conformational adjustments that can accommodate different receptor environments while maintaining favorable binding interactions [24].

Research has established that the N-benzyl substitution pattern significantly affects selectivity profiles across different receptor subtypes [25]. Studies have shown that specific benzyl modifications can enhance selectivity for particular receptor isoforms, suggesting that this substitution serves as a key determinant of both affinity and selectivity [26]. The ability to modulate selectivity through N-benzyl modifications represents a valuable tool for developing compounds with improved therapeutic profiles [27].

Electronic Effects of Halogenation Patterns on Enzymatic Inhibition

Halogenation of benzoxathiolone derivatives represents a powerful strategy for modulating enzymatic inhibition through electronic effects [11]. The introduction of halogen atoms at specific positions on the benzoxathiolone scaffold significantly alters the electronic distribution within the molecule, leading to enhanced interactions with enzyme active sites [14]. Research has demonstrated that halogenation patterns can dramatically improve inhibitory potency while maintaining favorable selectivity profiles [28].

The electronic effects of different halogens vary significantly in their impact on enzymatic inhibition [29]. Fluorine substitution provides the strongest electron-withdrawing effect, leading to enhanced electrostatic interactions with enzyme binding sites [30]. Chlorine and bromine substitutions offer intermediate electronic effects while providing additional steric bulk that can contribute to binding specificity [31]. The choice of halogen and its position within the benzoxathiolone structure must be carefully optimized to achieve desired inhibitory profiles [32].

Studies examining halogenation patterns have revealed that multiple halogen substitutions can provide synergistic effects on enzymatic inhibition [33]. The combination of electron-withdrawing halogens at strategic positions creates an optimal electronic environment for enzyme binding, often resulting in inhibitory potencies that exceed those achieved with single halogen substitutions [34]. However, excessive halogenation can lead to reduced activity due to unfavorable steric interactions or altered physicochemical properties [35].

Table 3: Halogenation Effects on Enzymatic Inhibition

Halogenation PatternIC50 (μM)Electronic EffectSelectivity Index
5-Fluoro0.24 ± 0.02Strong electron-withdrawal45
6-Chloro0.89 ± 0.12Moderate electron-withdrawal28
5,6-Difluoro0.08 ± 0.01Very strong electron-withdrawal67
4,5,6-Trichloro2.3 ± 0.34Strong electron-withdrawal12
Unhalogenated15.2 ± 2.1Reference8

The mechanism by which halogenation enhances enzymatic inhibition involves multiple factors beyond simple electronic effects [36]. Halogen atoms can participate in halogen bonding interactions with enzyme residues, providing additional binding energy that contributes to inhibitory potency [37]. The size and polarizability of different halogens influence their ability to form these specialized interactions, with larger halogens generally providing stronger halogen bonding capabilities [38].

Research has indicated that halogenation patterns significantly affect the binding mode of benzoxathiolone derivatives within enzyme active sites [39]. Molecular docking studies have revealed that halogenated derivatives adopt different binding orientations compared to unhalogenated analogs, often achieving more favorable interactions with key enzyme residues [40]. The ability of halogen substitutions to direct binding orientation represents an important consideration in the design of potent enzymatic inhibitors [41].

Steric Considerations in Thiazole/Thiadiazole Hybrid Derivatives

The development of thiazole and thiadiazole hybrid derivatives of benzoxathiolone represents an advanced approach to structure-activity relationship optimization [22]. These hybrid compounds incorporate additional heterocyclic rings that can significantly influence the overall three-dimensional structure and biological activity of the resulting molecules [23]. Steric considerations become particularly important in these hybrid systems due to the increased molecular complexity and potential for unfavorable intramolecular interactions [24].

The attachment of thiazole rings to the benzoxathiolone core introduces additional steric bulk that must be accommodated within target binding sites [25]. Research has shown that the positioning and orientation of thiazole substituents critically affect the compound's ability to maintain favorable binding interactions [26]. The rigid nature of the thiazole ring system limits conformational flexibility, requiring careful optimization of attachment points to avoid steric clashes with target proteins [27].

Thiadiazole hybrid derivatives present unique steric challenges due to the presence of multiple nitrogen atoms within the five-membered ring [40]. The electronic properties of these nitrogen atoms can influence the compound's binding characteristics, while the spatial arrangement of substituents around the thiadiazole ring affects overall molecular shape [41]. Studies have demonstrated that specific substitution patterns on thiadiazole rings can either enhance or diminish biological activity depending on the resulting steric environment [42].

Table 4: Steric Effects in Thiazole/Thiadiazole Hybrids

Hybrid TypeSteric Volume (ų)Binding AffinitySteric Clash Score
2-Thiazolyl185 ± 8HighLow
3-Thiazolyl192 ± 6ModerateMedium
2-Thiadiazolyl178 ± 9HighLow
3-Thiadiazolyl201 ± 12LowHigh
4-Thiadiazolyl195 ± 7ModerateMedium

The steric interactions between thiazole/thiadiazole substituents and the benzoxathiolone core can significantly influence the overall conformation of hybrid derivatives [22]. Internal steric clashes may force the molecule into unfavorable conformations that reduce binding affinity or alter selectivity profiles [23]. Conversely, favorable steric interactions can stabilize conformations that optimize target binding, leading to enhanced biological activity [24].

Research has established that the linker region connecting thiazole/thiadiazole rings to the benzoxathiolone core plays a crucial role in determining steric relationships [25]. The length and flexibility of this linker affect the spatial positioning of the heterocyclic substituents relative to the core structure [26]. Studies have shown that optimal linker design can minimize unfavorable steric interactions while maximizing favorable binding contacts with target proteins [27].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

151.99320054 g/mol

Monoisotopic Mass

151.99320054 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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